molecular formula C13H15N3O2S B2551895 N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide CAS No. 1007919-70-1

N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide

Cat. No.: B2551895
CAS No.: 1007919-70-1
M. Wt: 277.34
InChI Key: AOIIQDKYQIHDEZ-UHFFFAOYSA-N
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Description

N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide typically involves the formation of the thiazole ring followed by the attachment of the benzamide group. One common method involves the intramolecular cyclization of a chloroacetamide derivative in the presence of ammonium . The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-((4,5-dihydrothiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide is unique due to its specific combination of a thiazole ring and a benzamide group, which imparts distinct biological activities and chemical reactivity. This combination allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-1-oxopropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9(11(17)16-13-14-7-8-19-13)15-12(18)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIIQDKYQIHDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NCCS1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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